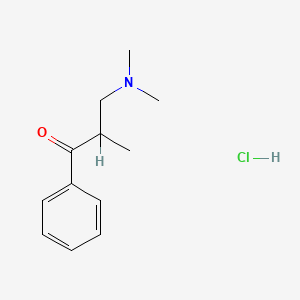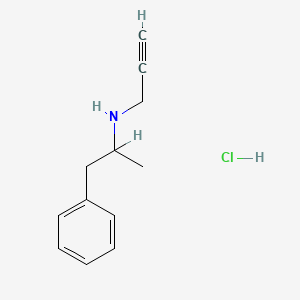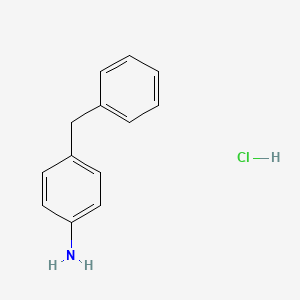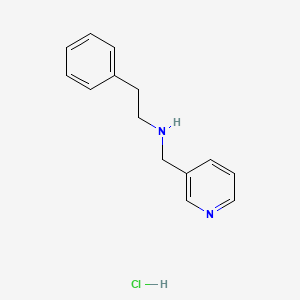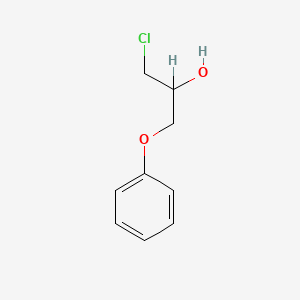
1-Chloro-3-phenoxypropan-2-ol
Overview
Description
1-Chloro-3-phenoxypropan-2-ol is a chemical compound with the CAS number 4769-73-7 . It is used as a promoter for cross-linking of epoxy resins with primary amines .
Molecular Structure Analysis
The molecular formula of 1-Chloro-3-phenoxypropan-2-ol is C9H11ClO2 . The structure includes a chloro group (Cl), a phenoxy group (C6H5O), and a propan-2-ol group (C3H7O) .Chemical Reactions Analysis
While specific chemical reactions involving 1-Chloro-3-phenoxypropan-2-ol are not available, it’s known that this compound is used in the cross-linking of epoxy resins with primary amines . This suggests that it may participate in reactions involving the formation of covalent bonds between these substances.Physical And Chemical Properties Analysis
1-Chloro-3-phenoxypropan-2-ol is a liquid at room temperature . It has a molecular weight of 186.64 .Scientific Research Applications
Pharmaceuticals
1-Chloro-3-phenoxypropan-2-ol: is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. It has been employed in the kinetic resolution of racemic intermediates for the production of selective β-blockers like metoprolol . This compound’s ability to be enantioselectively manipulated makes it valuable for creating medications that require specific stereochemistry for their biological activity.
Agriculture
In agriculture, 1-Chloro-3-phenoxypropan-2-ol serves as a precursor in the synthesis of phenoxy herbicides . These herbicides are effective against a wide range of broadleaf weeds, helping to protect crops and improve yields. The compound’s phenoxy group is crucial for its herbicidal properties.
Material Science
This compound finds applications in material science, particularly in the development of new polymeric materials. Its phenolic structure can be incorporated into polymers to enhance their thermal stability and mechanical properties .
Chemical Synthesis
1-Chloro-3-phenoxypropan-2-ol: is a versatile reagent in chemical synthesis. It is used to introduce phenoxy groups into chemical structures, which can alter the physical and chemical properties of the resulting compounds, such as increasing solubility or stability .
Environmental Science
In environmental science, 1-Chloro-3-phenoxypropan-2-ol can be studied for its biodegradation properties. Understanding its breakdown in the environment is essential for assessing its long-term environmental impact and for developing eco-friendly disposal methods .
Analytical Chemistry
This compound is used as a standard or reference in chromatographic analysis due to its distinct chemical properties. It helps in the calibration of equipment and in the validation of analytical methods .
Biochemistry
In biochemistry, 1-Chloro-3-phenoxypropan-2-ol can be used to study enzyme-substrate interactions, especially with enzymes that interact with phenolic substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Food Industry
While not directly used in food products, 1-Chloro-3-phenoxypropan-2-ol could be involved in the synthesis of food additives or preservatives. Its derivatives may be evaluated for their safety and efficacy as part of food preservation strategies .
Safety And Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
properties
IUPAC Name |
1-chloro-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDRZMGZRHFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307702 | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-phenoxypropan-2-ol | |
CAS RN |
4769-73-7 | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-phenoxypropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-phenoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper in relation to 1-Chloro-3-phenoxypropan-2-ol?
A1: The research paper primarily investigates the optical rotatory power of (–)-1-Chloro-3-phenoxypropan-2-ol. This means the researchers were studying how this specific enantiomer (mirror image isomer) of the molecule rotates plane-polarized light. [] Understanding a molecule's optical activity is crucial in organic chemistry, particularly in fields like pharmaceuticals, as different enantiomers can have vastly different biological effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


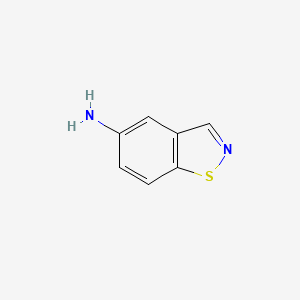



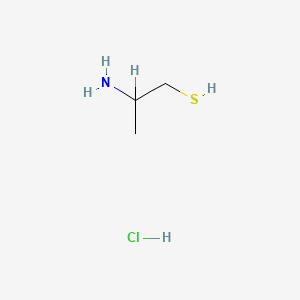
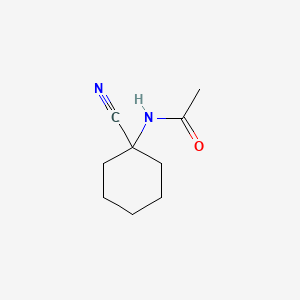
![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)
